molecular formula C16H14ClN3O2 B401269 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1164454-41-4

4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B401269
CAS No.: 1164454-41-4
M. Wt: 315.75g/mol
InChI Key: RXDIGTFKVBTHBJ-UHFFFAOYSA-N
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Description

4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the pyrazolone family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 4-aminoantipyrine with substituted benzaldehydes. The reaction is carried out in ethanol under reflux conditions for several hours . The general procedure includes:

  • Dissolving 0.05 mol of the appropriate benzaldehyde in ethanol.
  • Adding this solution to a solution of 0.05 mol of 4-aminoantipyrine in 50 ml ethanol.
  • Refluxing the mixture for 4-5 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes has been developed. This method involves condensation reactions in anhydrous methanol under mild conditions, which allows for the retention of labile ester groups and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-benzylidene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
  • 4-[(4-Hydroxy-benzylidene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

Uniqueness

Compared to similar compounds, 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one exhibits unique properties due to the presence of the chloro and furan moieties, which enhance its biological activity and chemical reactivity .

Properties

IUPAC Name

4-[(5-chlorofuran-2-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-11-15(18-10-13-8-9-14(17)22-13)16(21)20(19(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDIGTFKVBTHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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